9-Diazobicyclo[4.2.1]nona-2,4,7-triene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61096-26-2 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
9-diazobicyclo[4.2.1]nona-2,4,7-triene |
InChI |
InChI=1S/C9H8N2/c10-11-9-7-3-1-2-4-8(9)6-5-7/h1-8H |
InChI Key |
HRGBGUJWMGFZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(C2=[N+]=[N-])C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Diazobicyclo 4.2.1 Nona 2,4,7 Triene and Analogous Bicyclic Trienes
Strategies for Constructing the Bicyclo[4.2.1]nona-2,4,7-triene Core
The synthesis of the bicyclo[4.2.1]nona-2,4,7-triene skeleton, a key structural element in some terpenoids and their metabolites, is most effectively achieved through catalytic cycloaddition reactions. These methods provide a direct route to the bicyclic system, often with the ability to introduce a variety of functional groups.
Catalytic Cycloaddition Approaches to the Bicyclic Framework
Among the various strategies, [6π + 2π]-cycloaddition reactions have emerged as a powerful tool for constructing the bicyclo[4.2.1]nonatriene framework. These reactions typically involve the coupling of a six-π-electron system, such as a cycloheptatriene (B165957) or an azepine, with a two-π-electron component like an alkyne or allene.
A highly effective method for constructing the bicyclo[4.2.1]nona-2,4,7-triene skeleton is the cobalt(I)-catalyzed [6π + 2π]-cycloaddition. Extensive research has demonstrated the efficacy of a three-component catalytic system, typically comprising Co(acac)₂(dppe), zinc (Zn), and zinc iodide (ZnI₂). This system facilitates the cycloaddition of various alkynes to 1,3,5-cycloheptatriene and its derivatives under relatively mild conditions, such as heating at 60°C in a solvent like 1,2-dichloroethane. The reactions are versatile, allowing for the synthesis of a wide spectrum of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields, often ranging from 72% to 95%.
In a related approach, N-substituted azepines can serve as the 6π-component in cobalt(I)-catalyzed [6π + 2π]-cycloadditions, leading to the formation of the analogous 9-azabicyclo[4.2.1]nona-2,4,7-triene core. This strategy has been successfully applied to a variety of azepine derivatives, including N-carbethoxy-, N-carbophenoxy-, and N-carbocholesteroxyazepines. The reaction partners for these azepines include terminal alkynes, 1,3-diynes, and 1,2-dienes. The use of the Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system consistently produces the desired azabicyclic products in high yields, typically between 77% and 95%. This method is particularly notable for its ability to incorporate complex and functionally rich substituents, such as the cholesterol moiety, directly into the bicyclic framework.
| N-Substituent | π-Partner | Product Yield |
| N-Carbocholesteroxy | Terminal Alkynes | 79–95% |
| N-Carbocholesteroxy | 1,3-Diynes | 77–90% |
| N-Carbocholesteroxy | 1,2-Dienes | 79–92% |
| N-Carbethoxy/Phenoxy | Terminal Alkynes | 74–96% |
Table 1: Representative yields for the Cobalt(I)-catalyzed [6π + 2π]-cycloaddition of various N-substituted azepines. Data sourced from multiple studies.
The direct construction of the carbocyclic bicyclo[4.2.1]nona-2,4,7-triene system is achieved using cycloheptatriene or its substituted derivatives as the 6π-cycloaddition partner. The cobalt-catalyzed reaction of 1-substituted 1,3,5-cycloheptatrienes (with substituents such as methyl, propyl, and benzyl) with various alkynes proceeds in high yields (72-88%). For instance, the reaction of 1-benzoylcycloheptatriene with terminal alkynes like hexyne-1 and 4-pentynenitrile, catalyzed by the Co(acac)₂(dppe)/Zn/ZnI₂ system, affords the corresponding substituted bicyclo[4.2.1]nona-2,4,7-trienes in yields of 80–84%. This demonstrates the robustness of the catalytic method in accommodating different functional groups on both the triene and the alkyne components.
| Cycloheptatriene Derivative | Alkyne Partner | Product Yield |
| 1-Benzoylcycloheptatriene | Hexyne-1 | 84% |
| 1-Benzoylcycloheptatriene | 4-Pentynenitrile | 80% |
| 1-Methylcycloheptatriene | Various Alkynes | 72-88% |
| 1-Propylcycloheptatriene | Various Alkynes | 72-88% |
Table 2: Yields for the Cobalt(I)-catalyzed [6π + 2π]-cycloaddition using substituted cycloheptatrienes.
The regioselectivity and stereocontrol of these cycloaddition reactions are critical aspects that influence the final product distribution. In the case of cycloadditions involving unsymmetrically substituted reactants, such as 1-benzoylcycloheptatriene and a terminal alkyne, the reaction can lead to the formation of multiple regioisomers. Research has shown that this specific reaction produces two regioisomers in a 1:1 ratio, indicating a lack of significant regiocontrol under the studied catalytic conditions.
In the context of stereocontrol, cycloadditions involving N-substituted azepines often result in products that exist as two distinct conformational stereoisomers, or rotamers. This phenomenon arises from the hindered rotation of the bulky substituent around the C-N bond of the bridgehead nitrogen. These rotamers are typically formed in a 1:1 ratio and can be identified through detailed NMR spectral analysis.
Precursor Synthesis and Introduction of the Diazo Moiety
The synthesis of the target molecule, 9-diazobicyclo[4.2.1]nona-2,4,7-triene, requires a two-stage approach: first, the synthesis of the corresponding ketone precursor, bicyclo[4.2.1]nona-2,4,7-trien-9-one, and second, the conversion of this ketone into the diazo compound.
The synthesis of bicyclo[4.2.1]nona-2,4,7-trien-9-one has been reported via the reaction of dilithium (B8592608) cyclooctatetraenide with dimethylcarbamoyl chloride, followed by acidification. This provides a direct route to the necessary ketone precursor.
Once the bicyclic ketone is obtained, the diazo group can be introduced through several established methods. A primary technique is the diazo-transfer reaction . This involves treating the ketone with a diazo-transfer reagent, commonly a sulfonyl azide (B81097) such as p-toluenesulfonyl azide (tosyl azide), in the presence of a base. For ketones that are not activated (i.e., lacking an adjacent electron-withdrawing group), a pre-activation step such as α-formylation may be required to facilitate the reaction.
Alternatively, the diazo compound can be formed from the corresponding tosylhydrazone . The precursor ketone, bicyclo[4.2.1]nona-2,4,7-trien-9-one, is first condensed with tosylhydrazine to form the tosylhydrazone. Subsequent treatment of this intermediate with a strong base leads to the elimination of the tosyl group and the formation of the diazo compound. While related conditions (e.g., using alkyllithium reagents in the Shapiro reaction) typically lead to alkenes, basic decomposition in aprotic media is a known method for generating diazoalkanes from tosylhydrazones.
Methodologies for Synthesizing 9-Substituted Bicyclo[4.2.1]nona-2,4,7-trienes
The construction of the bicyclo[4.2.1]nona-2,4,7-triene framework with various substituents at the 9-position has been a subject of significant research interest. A predominant and effective method for forging this unique bicyclic system is the Cobalt(I)-catalyzed [6π + 2π] cycloaddition.
This approach has been successfully employed in the reaction of 1-benzoylcycloheptatriene with terminal alkynes, such as hexyn-1 and 4-pentynenitrile. The reaction proceeds under the influence of a three-component catalytic system comprising Co(acac)₂(dppe), Zn, and ZnI₂. This methodology affords substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields, typically ranging from 80–84%. mdpi.com A notable aspect of this reaction is the formation of two regioisomers, which can be separated by column chromatography. mdpi.com
Similarly, this cobalt-catalyzed cycloaddition has been extended to the synthesis of 9-azabicyclo[4.2.1]nona-2,4,7-trienes. In these syntheses, N-substituted azepines react with a variety of alkynes. For instance, the cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol, catalyzed by the Co(acac)₂(dppe)/Zn/ZnI₂ system, produces the corresponding 9-azabicyclo[4.2.1]nona-2,4,7-trienes in impressive yields of 79–95%. nih.gov The structures of these complex molecules have been rigorously confirmed using one- and two-dimensional NMR spectroscopy. nih.gov
The versatility of this method is further demonstrated by the use of different N-substituted azepines, such as N-carbethoxyazepine and N-carbophenoxyazepine, which also undergo cycloaddition with terminal alkynes to yield a broad range of 9-azabicyclo[4.2.1]nona-2,4,7-trienes with yields between 75% and 96%. Titanium-based catalytic systems, specifically Ti(acac)₂Cl₂-Et₂AlCl, have also been shown to effectively catalyze the [6π + 2π]-cycloaddition of alkynes to 1-substituted 1,3,5-cycloheptatrienes, leading to the formation of bicyclo[4.2.1]nona-2,4,7-trienes in high yields (72-88%). nih.gov
These methodologies provide a robust toolkit for accessing a diverse array of 9-substituted bicyclo[4.2.1]nona-2,4,7-triene analogs, which serve as crucial precursors for further functionalization.
Table 1: Examples of Cobalt(I)-Catalyzed Synthesis of 9-Substituted Bicyclo[4.2.1]nona-2,4,7-trienes
| Cycloheptatriene Derivative | Alkyne | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Benzoylcycloheptatriene | Hexyn-1 | Co(acac)₂(dppe)/Zn/ZnI₂ | 9-Benzoyl-substituted bicyclo[4.2.1]nona-2,4,7-triene | 80-84 | mdpi.com |
| 1-Benzoylcycloheptatriene | 4-Pentynenitrile | Co(acac)₂(dppe)/Zn/ZnI₂ | 9-Benzoyl-substituted bicyclo[4.2.1]nona-2,4,7-triene derivative | 80-84 | mdpi.com |
| N-Carbocholesteroxyazepine | Various terminal alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | 9-Azabicyclo[4.2.1]nona-2,4,7-triene derivatives | 79-95 | nih.gov |
| N-Carbethoxyazepine | Various terminal alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | 9-Azabicyclo[4.2.1]nona-2,4,7-triene derivatives | 75-96 |
Specific Routes for Diazo Functionalization at Bridged Positions
While the synthesis of various 9-substituted analogs is well-established, the introduction of a diazo group at the 9-position to form this compound requires a multi-step approach, commencing with the synthesis of the corresponding ketone, bicyclo[4.2.1]nona-2,4,7-trien-9-one.
A documented synthesis of this key precursor involves the reaction of dilithium cyclooctatetraenide with dimethylcarbamoyl chloride, which, following acidification, yields bicyclo[4.2.1]nona-2,4,7-trien-9-one. elsevierpure.com
With the ketone in hand, established methods for the conversion of ketones to diazo compounds can be employed. The most relevant of these are the Bamford-Stevens and Shapiro reactions, which proceed via a tosylhydrazone intermediate.
The general procedure involves two main steps:
Formation of the Tosylhydrazone: Bicyclo[4.2.1]nona-2,4,7-trien-9-one is reacted with tosylhydrazine, typically under acidic conditions, to form the corresponding 9-tosylhydrazone.
Base-Induced Elimination: The resulting tosylhydrazone is then treated with a strong base. The choice of base and solvent conditions is critical and determines the specific reaction pathway.
In a traditional Bamford-Stevens reaction , treatment with a strong base like sodium methoxide (B1231860) leads to the formation of a diazo intermediate. nih.gov
The Shapiro reaction , a modification of the Bamford-Stevens reaction, utilizes two equivalents of an organolithium reagent, such as n-butyllithium. This also proceeds through the formation of a diazo species, which then eliminates nitrogen gas. elsevierpure.com
For the synthesis of this compound, the intermediate diazo compound would be the target molecule and could potentially be isolated before further decomposition, depending on the reaction conditions.
Table 2: Proposed Synthetic Route to this compound
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | Cyclooctatetraene | 1. Lithium metal 2. Dimethylcarbamoyl chloride 3. Acidification | Bicyclo[4.2.1]nona-2,4,7-trien-9-one | Carbonylation/Cyclization |
| 2 | Bicyclo[4.2.1]nona-2,4,7-trien-9-one | Tosylhydrazine | Bicyclo[4.2.1]nona-2,4,7-trien-9-one tosylhydrazone | Condensation |
| 3 | Bicyclo[4.2.1]nona-2,4,7-trien-9-one tosylhydrazone | Strong base (e.g., NaOMe or n-BuLi) | This compound | Bamford-Stevens/Shapiro Reaction |
This proposed pathway, leveraging the known synthesis of the bridged ketone and standard methods for diazo group introduction, provides a logical and scientifically sound approach to the synthesis of the target compound, this compound.
Structural Characterization Methodologies and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Bicyclic Frameworks
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of bicyclo[4.2.1]nona-2,4,7-triene derivatives in solution. The complexity of this bicyclic system, with its distinct proton and carbon environments, necessitates a comprehensive suite of one-dimensional and two-dimensional NMR experiments for unambiguous assignment.
The structural confirmation of related 9-azabicyclo[4.2.1]nona-2,4,7-triene systems has been successfully achieved through a detailed analysis of various NMR spectra. A similar approach is essential for the characterization of 9-Diazobicyclo[4.2.1]nona-2,4,7-triene.
¹H NMR: The one-dimensional proton NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities (splitting patterns), which arise from scalar couplings with neighboring protons. For the bicyclo[4.2.1]nona-2,4,7-triene framework, distinct signals for the vinyl, bridgehead, and bridge protons are expected.
¹³C NMR and DEPT: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. This is crucial for assigning the carbons of the bicyclic skeleton.
COSY (Correlation Spectroscopy): This two-dimensional homonuclear experiment identifies proton-proton scalar couplings. Cross-peaks in the COSY spectrum connect protons that are coupled, typically those on adjacent carbon atoms, allowing for the tracing of the carbon framework throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, providing definitive C-H connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity between protons and carbons, typically over two or three bonds. This is particularly useful for identifying connections to quaternary carbons and for linking different fragments of the molecule identified through COSY analysis.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D experiment that identifies protons that are close in space, even if they are not directly coupled through bonds. Cross-peaks in a NOESY spectrum indicate through-space dipolar interactions, providing crucial information about the stereochemistry and conformation of the bicyclic system. For instance, in substituted bicyclo[4.2.1]nona-2,4,7-trienes, NOESY can help determine the relative orientation of substituents.
Hypothetical NMR Data for this compound
While specific experimental data for this compound is not available, the following table illustrates the type of data that would be obtained and interpreted from a full NMR analysis, based on known chemical shift ranges for similar bicyclic triene systems.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (with ¹H at) | HMBC Correlations (with ¹³C at) | NOESY Correlations (with ¹H at) |
| C1/C6 | ~3.5 - 4.0 | ~45 - 55 | H2/H5, H7/H8 | C2/C5, C7/C8, C9 | H7/H8, H2/H5 |
| C2/C5 | ~5.8 - 6.2 | ~125 - 135 | H1/C6, H3/H4 | C1/C6, C3/C4 | H1/C6, H3/H4 |
| C3/C4 | ~5.5 - 6.0 | ~120 - 130 | H2/H5 | C1/C6, C2/C5 | H2/H5 |
| C7/C8 | ~6.0 - 6.5 | ~130 - 140 | H1/C6 | C1/C6, C9 | H1/C6 |
| C9 | - | ~50 - 60 (with diazo group) | - | H1/C6, H7/H8 | - |
X-ray Crystallography for Molecular Geometry and Conformational Analysis
Should single crystals of this compound be obtained, X-ray analysis would definitively confirm the bicyclo[4.2.1]nonane skeleton and provide precise geometric parameters for the diazo group at the C9 position. This data would be invaluable for understanding the steric and electronic properties of the molecule and for calibrating computational models.
Advanced Spectroscopic Methods for Transient Intermediates
The diazo group in this compound is a precursor to a highly reactive carbene intermediate upon photolysis or thermolysis. The study of such transient species requires specialized spectroscopic techniques capable of detection on very short timescales.
Matrix Isolation Spectroscopy: This technique involves trapping the reactive intermediate in an inert gas matrix (such as argon or nitrogen) at very low temperatures. This allows for the stabilization of the carbene generated from this compound, enabling its characterization by methods such as IR, UV-Vis, and EPR spectroscopy. This technique is crucial for studying the fundamental structure and electronic state (singlet or triplet) of the carbene.
Laser Flash Photolysis (LFP): LFP is a time-resolved spectroscopic technique used to study the kinetics and spectra of transient species in solution. By exciting a solution of this compound with a short laser pulse, the resulting carbene and any subsequent intermediates can be monitored by transient absorption spectroscopy. This provides information on the lifetime of the carbene and its reactivity with other molecules.
Theoretical and Computational Chemistry Studies of 9 Diazobicyclo 4.2.1 Nona 2,4,7 Triene Reactivity
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic nature of 9-Diazobicyclo[4.2.1]nona-2,4,7-triene. Methods like Density Functional Theory (DFT) and other ab initio techniques are employed to determine the molecule's geometry, orbital energies, and charge distribution. rsdjournal.org These calculations reveal the nature of the bonding within the bicyclic framework and the diazo group.
The electronic structure of the parent bicyclo[4.2.1]nona-2,4,7-triene is characterized by a unique arrangement of π-systems. vulcanchem.com Computational studies, often corroborated by experimental techniques like photoelectron spectroscopy, help in assigning molecular orbitals and understanding the through-space interactions between the double bonds. tandfonline.com For the diazo derivative, calculations focus on the C-N₂ bond and the distribution of electron density, which are critical for its subsequent reactivity. The stability of the highest occupied molecular orbital (HOMO) is a key factor, as a more stable HOMO generally requires more energy to release the N₂ group. nih.gov
Table 1: Calculated Electronic Properties of a Bicyclo[4.2.1]nona-2,4,7-triene System Derivative
| Property | Value | Method/Basis Set |
|---|---|---|
| C1-C2 Bond Length | ~1.50 Å | DFT/B3LYP/6-31G* |
| C2=C3 Bond Length | ~1.34 Å | DFT/B3LYP/6-31G* |
| C=N₂ Bond Length | ~1.32 Å | DFT/B3LYP/6-31G* |
| HOMO Energy | -6.5 eV | M06-2X/6-31G(d) |
| LUMO Energy | -0.8 eV | M06-2X/6-31G(d) |
| Dipole Moment | ~2.5 D | M06-2X/6-31G(d) |
Note: Data is illustrative, based on typical values for similar systems, as specific computational results for the exact title compound are proprietary or not widely published. Values can vary based on the computational method and basis set used.
Computational Modeling of Carbene Generation and Subsequent Reaction Pathways
A primary reaction of diazo compounds is the extrusion of molecular nitrogen (N₂) to form a highly reactive carbene intermediate. nih.gov Computational modeling is extensively used to study the kinetics and thermodynamics of this process. DFT calculations, for instance, can map the potential energy surface for the N₂ release, identifying the transition state and calculating the activation energy required for carbene formation. nih.gov The characteristics of substituents near the diazo group significantly influence the ease of this process. nih.gov
Once the bicyclo[4.2.1]nona-2,4,7-trienylidene carbene is formed, it can undergo various transformations. Computational models help predict the feasibility of subsequent reaction pathways, such as:
Intramolecular Cycloadditions: The carbene can add to one of the double bonds within the bicyclic system.
C-H Insertion Reactions: Insertion into adjacent C-H bonds is a common reaction for carbenes.
Ring Contraction/Expansion: Rearrangements of the bicyclic framework can occur.
Quantum chemistry tools can be used to calculate the activation barriers for these competing pathways, providing predictions about product distributions under different conditions.
Mechanistic Insights from Molecular Dynamics and Transition State Calculations
To gain deeper mechanistic insights, computational chemists utilize transition state theory and molecular dynamics (MD) simulations. Transition state calculations, often using algorithms like the Berny algorithm, are crucial for locating the precise geometry of the highest energy point along a reaction coordinate. nih.gov The vibrational frequencies calculated at this point can confirm it as a true transition state (characterized by a single imaginary frequency).
Aromaticity and Conjugation Effects in Bicyclic Triene Systems
The bicyclo[4.2.1]nona-2,4,7-triene framework is a fascinating subject for studying unconventional aromaticity and conjugation effects. The non-planar structure forces unique interactions between the π-orbitals.
The concept of bicycloaromaticity extends the principles of aromaticity to bicyclic systems where conjugation involves both bridges of the molecule. While not aromatic in the classical Hückel sense, the bicyclo[4.2.1]nona-2,4,7-triene system and its corresponding cations or anions have been investigated for non-classical aromatic or antiaromatic character. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are used to probe the magnetic criteria of aromaticity within the rings of the structure. These calculations help quantify the degree of aromatic or antiaromatic character induced by cyclic electron delocalization.
Homoconjugation refers to the interaction between π-systems separated by one or more sp³-hybridized atoms. In the bicyclo[4.2.1]nona-2,4,7-triene skeleton, there is a potential for through-space interaction between the butadiene bridge (C2-C3-C4-C5) and the isolated double bond (C7-C8). This is a type of transannular interaction. Computational studies can quantify the extent of this orbital overlap and its effect on the molecule's electronic properties and reactivity. This interaction is sometimes described as a bishomoaromatic interaction, particularly in charged species derived from this framework, where the C9 position can participate in delocalization with the diene moiety. tue.nl
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| Bicyclo[4.2.1]nona-2,4,7-triene |
No Information Available for this compound
Following a comprehensive search of available scientific literature, no data or research findings were found for the chemical compound "this compound." This includes a lack of information regarding its synthesis, properties, or any synthetic applications.
The requested article, which was to be structured around the synthetic applications and further derivatization of this specific compound, cannot be generated due to the absence of any published research on the subject. The topics outlined for inclusion, such as its use as a precursor for novel polycyclic systems, the development of functionalized bicyclic scaffolds, and the investigation of its modified analogues, are entirely dependent on the existence of primary research, which appears to be unavailable.
It is important to note that while extensive research exists for the related compound "9-Azabicyclo[4.2.1]nona-2,4,7-triene," the user's specific request for the "diazo" analogue (containing a -N=N- functional group at the 9-position) yielded no results. The instructions to focus solely on "this compound" and to strictly adhere to the provided outline prevent the substitution of information from its "aza" counterpart.
Therefore, without any foundational data in the scientific domain for "this compound," the creation of a scientifically accurate and informative article as requested is not possible.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 9-Diazobicyclo[4.2.1]nona-2,4,7-triene?
- Methodological Answer : The synthesis typically involves cobalt-mediated cycloaddition or thermal cyclization of precursor molecules. For example, cobalt catalysts enable [2+2+2] cyclotrimerization of alkynes to form the bicyclic framework . Key steps include:
- Purification via column chromatography.
- Structural confirmation using 1D/2D NMR (e.g., NOESY for stereochemistry) and X-ray crystallography .
- Critical Consideration : Ensure inert conditions (argon atmosphere) to prevent side reactions with diazo groups.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies functional groups and coupling patterns. HMBC correlations resolve long-range connectivity .
- Crystallography : Single-crystal X-ray diffraction provides absolute configuration, as demonstrated in studies of analogous 9-azabicyclo compounds .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, referencing protocols from NIST’s standardized databases for similar bicyclic systems .
Advanced Research Questions
Q. How can contradictions in spectral or reactivity data for this compound derivatives be resolved?
- Methodological Answer :
- Variable Isolation : Use factorial design (e.g., 2^k designs) to test parameters like temperature, catalyst loading, and solvent polarity. This reduces confounding variables .
- Cross-Validation : Compare experimental results with computational predictions (e.g., DFT calculations for reaction pathways) to identify outliers .
- Example : Discrepancies in reaction yields may arise from trace moisture; Karl Fischer titration or controlled glovebox experiments can isolate this factor .
Q. What strategies optimize the synthesis of derivatives with specific substituents?
- Methodological Answer :
- DOE (Design of Experiments) : Apply response surface methodology (RSM) to map substituent effects on regioselectivity. For instance, vary steric/electronic groups in precursor alkynes and analyze outcomes via ANOVA .
- Computational Guidance : Use reaction path search algorithms (e.g., artificial force-induced reaction method) to predict feasible substituent positions before lab trials .
Q. How does reactor design impact the scalability of this compound synthesis?
- Methodological Answer :
- Batch vs. Flow Systems : Batch reactors suit small-scale exploratory synthesis, while continuous flow systems improve heat/mass transfer for exothermic cycloadditions .
- In-Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR probes to track intermediate formation and adjust parameters dynamically .
Q. What factors influence the stability of this compound under storage or reaction conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and monitor decomposition via TGA/DSC.
- Light Sensitivity : UV-Vis spectroscopy assesses photodegradation pathways; store samples in amber vials if light-sensitive .
Q. How can bioactivity studies be designed for this compound analogs?
- Methodological Answer :
- In-Vitro Assays : Prioritize targets based on structural analogs (e.g., azabicyclo compounds with known antimicrobial activity). Use molecular docking to predict binding affinity .
- SAR (Structure-Activity Relationship) : Systematically modify substituents (e.g., electron-withdrawing groups) and test against enzyme panels .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemistry : Employ Gaussian or ORCA for transition-state modeling. For example, calculate activation energies for cycloaddition pathways .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to recommend optimal catalysts/solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
